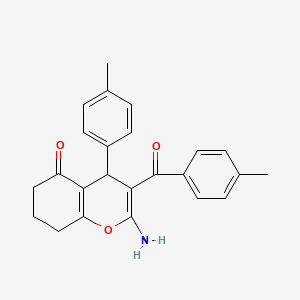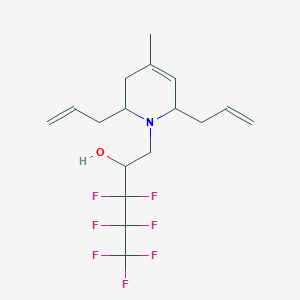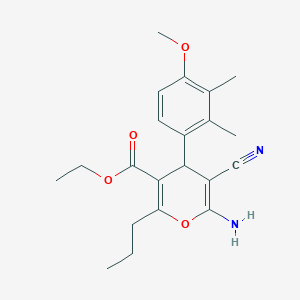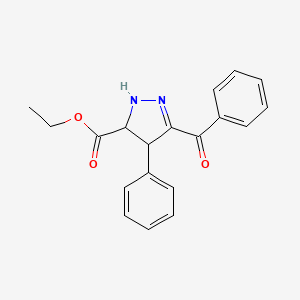![molecular formula C19H20N2O B5137260 2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one CAS No. 30005-80-2](/img/structure/B5137260.png)
2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one, also known as DCPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of cyclopentenone and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to induce the expression of tumor suppressor genes and inhibit the activity of oncogenes, leading to apoptosis in cancer cells. This compound has been shown to bind to the viral protease of HIV, inhibiting its activity and preventing viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. This compound has also been found to induce apoptosis in cancer cells, leading to a decrease in tumor growth. This compound has been shown to inhibit the replication of various viruses, leading to a decrease in viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has been extensively studied, and its properties and mechanisms of action are well understood. However, this compound also has some limitations. It is a highly reactive molecule and can undergo degradation in the presence of air and moisture. This compound can also exhibit cytotoxicity at high concentrations, making it difficult to use in cell-based assays.
Direcciones Futuras
There are several future directions for research on 2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one. One area of interest is the development of this compound derivatives with improved properties and reduced cytotoxicity. Another area of interest is the development of this compound-based therapies for inflammatory diseases, cancer, and viral infections. The mechanisms of action of this compound are not fully understood, and further research is needed to elucidate its molecular targets. Additionally, the potential use of this compound as a tool for chemical biology and drug discovery should be explored.
Métodos De Síntesis
2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one can be synthesized by reacting 4-methylphenylamine with cyclopentenone in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The purity of the compound can be increased through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, making it a potential therapeutic candidate for inflammatory diseases. It has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. This compound has been shown to inhibit the replication of various viruses, including HIV, making it a potential anti-viral agent.
Propiedades
IUPAC Name |
2,4-bis(4-methylanilino)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-3-7-15(8-4-13)20-17-11-18(19(22)12-17)21-16-9-5-14(2)6-10-16/h3-11,17,20-21H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJWRGCLCNCSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)C(=C2)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386306 |
Source


|
| Record name | 2-Cyclopenten-1-one, 2,4-bis[(4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30005-80-2 |
Source


|
| Record name | 2-Cyclopenten-1-one, 2,4-bis[(4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}-4-(1-propen-1-yl)benzene](/img/structure/B5137179.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5137189.png)

![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5137205.png)

![1-benzyl-8-(2-chloro-6-fluorobenzyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5137210.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B5137225.png)
![1-ethyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5137233.png)
![ethyl 4-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5137237.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5137239.png)
![4-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5137247.png)
![5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide](/img/structure/B5137268.png)
